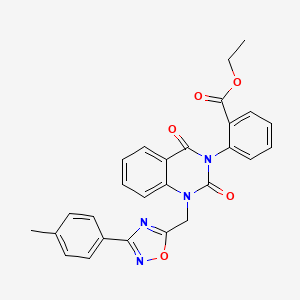

ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Description

Ethyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and a benzoate ester

Properties

Molecular Formula |

C27H22N4O5 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

ethyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |

InChI |

InChI=1S/C27H22N4O5/c1-3-35-26(33)20-9-5-7-11-22(20)31-25(32)19-8-4-6-10-21(19)30(27(31)34)16-23-28-24(29-36-23)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3 |

InChI Key |

WDPNUZOAKOBUPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate and carbon disulfide under reflux conditions to form the corresponding oxadiazole.

Synthesis of the quinazolinone core: This involves the reaction of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone structure.

Coupling of the oxadiazole and quinazolinone: The oxadiazole derivative is then coupled with the quinazolinone intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of ethyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: It can bind to the active site of enzymes, thereby inhibiting their activity.

Modulating receptors: The compound may interact with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

Ethyl benzoate: A simpler ester with similar esterification properties.

4-Methylphenyl benzoate: Shares the benzoate ester and methylphenyl group but lacks the quinazolinone and oxadiazole rings.

Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.

Uniqueness

Ethyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is unique due to its combination of the quinazolinone core, oxadiazole ring, and benzoate ester, which imparts distinct chemical and biological properties not found in simpler analogs.

Biological Activity

Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that belongs to the class of quinazoline and oxadiazole derivatives. These compounds have been investigated for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a quinazoline core linked to an oxadiazole moiety and an ethyl benzoate group. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole and quinazoline derivatives. For instance:

- Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 0.67 µM to 6.82 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.80 |

| Compound B | HCT116 | 0.67 |

| Ethyl 2-(...) | PC3 | 6.82 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as EGFR and Src kinases which are crucial in cancer cell proliferation .

- Induction of Apoptosis : Studies suggest that these derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to ethyl 2-(...) for their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.